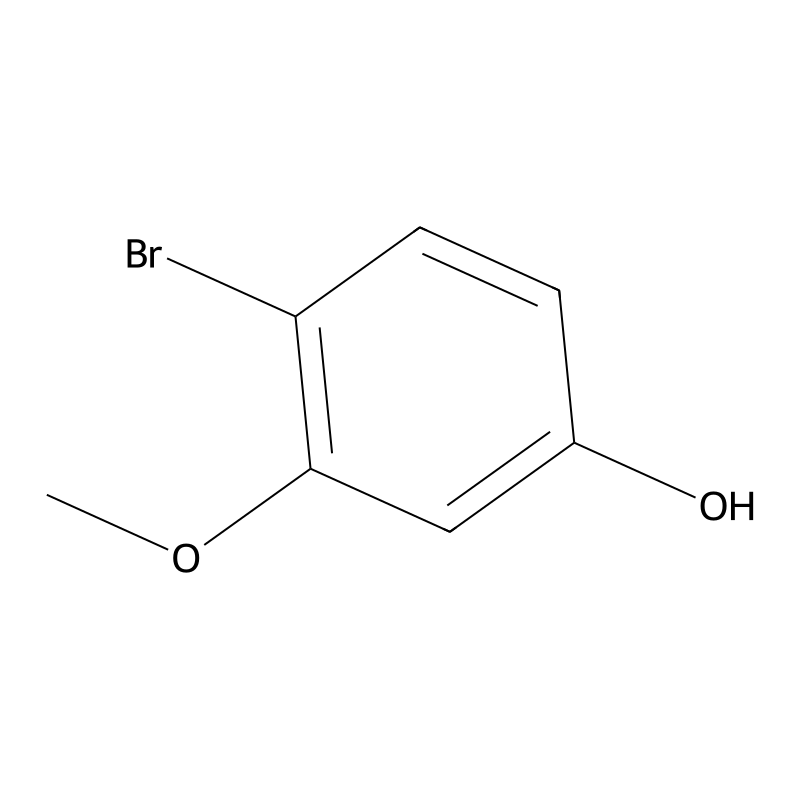

4-Bromo-3-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: 4-Bromo-3-methoxyphenol possesses a reactive bromine atom and a methoxy group, making it a potential intermediate or building block in organic synthesis. Its reactive groups could be utilized to create more complex molecules with desired properties for various applications.

- Medicinal chemistry: The methoxy group in 4-Bromo-3-methoxyphenol can contribute to its biological activity. Researchers might explore if it has any medicinal properties or if it can be used as a starting point for designing new drugs. However, more research is needed to determine its specific effects. PubChem:

- Material science: The presence of both a bromine atom and a methoxy group can influence the physical and chemical properties of 4-Bromo-3-methoxyphenol. Researchers might investigate its potential use in developing new materials with specific functionalities.

4-Bromo-3-methoxyphenol is an organic compound with the molecular formula and a molecular weight of approximately 203.03 g/mol. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenolic structure. This compound typically appears as a white to yellow crystalline powder and has a melting point ranging from 75 to 78 °C. Its chemical structure is defined by the InChI key UYDZUCNMZXCLJI-UHFFFAOYSA-N, indicating its unique arrangement of atoms and functional groups .

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

- Oxidation Reactions: The phenolic hydroxyl group can be oxidized to produce quinones or other oxidized derivatives.

- Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the phenolic group into a more reactive form .

These reactions are essential for synthesizing various derivatives that may have enhanced properties or biological activities.

The synthesis of 4-bromo-3-methoxyphenol can be achieved through several methods:

- Bromination of 3-Methoxyphenol: This method involves treating 3-methoxyphenol with bromine in an appropriate solvent under controlled conditions. The reaction typically occurs at low temperatures to minimize over-bromination.

- Vapor Phase Bromination: A more advanced method involves vaporizing 3-methoxyphenol and bromine in a reaction zone under specific pressure and temperature conditions. This technique enhances productivity and reduces the need for solvents, thereby simplifying purification processes .

These synthetic routes are crucial for producing 4-bromo-3-methoxyphenol in both laboratory and industrial settings.

4-Bromo-3-methoxyphenol has several applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic compounds.

- Pharmaceutical Development: Due to its potential biological activities, it may be used as a precursor in drug development.

- Material Science: The compound could be utilized in creating specialty chemicals with unique properties .

These applications highlight its versatility and importance in both research and industrial contexts.

Interaction studies involving 4-bromo-3-methoxyphenol focus on its reactivity with enzymes and receptors within biological systems. Although specific interaction data is scarce, compounds with similar structures often engage in significant interactions that can influence various biochemical pathways. Understanding these interactions is vital for exploring potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 4-bromo-3-methoxyphenol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-3-methylphenol | C7H9BrO | Contains a methyl group instead of methoxy. |

| 3-Bromo-4-methoxyphenol | C7H7BrO2 | Bromine is located at the third position relative to the methoxy group. |

| 4-Bromo-2-methoxyphenol | C7H7BrO2 | Methoxy group is positioned differently on the aromatic ring. |

| 4-Bromo-5-methoxyphenol | C8H9BrO2 | Contains an additional carbon in the side chain compared to 4-bromo-3-methoxyphenol. |

Uniqueness

The uniqueness of 4-bromo-3-methoxyphenol lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. The combination of bromine and methoxy groups provides distinct properties that differentiate it from related compounds, making it valuable for targeted research and industrial applications .

4-Bromo-3-methoxyphenol represents an important class of halogenated methoxyphenols that have gained significant attention in synthetic organic chemistry over recent decades. This compound, identified by CAS number 102127-34-4, emerged as a valuable synthetic intermediate alongside other brominated phenolic derivatives in the broader context of developing regioselectively halogenated aromatic compounds. The strategic positioning of the bromine at the para position relative to the hydroxyl group, combined with the meta-positioned methoxy group, creates a unique substitution pattern that provides distinctive reactivity profiles highly sought after in modern synthetic approaches.

The evolution of bromination techniques in organic synthesis contributed significantly to the development of efficient methods for preparing 4-Bromo-3-methoxyphenol. Early approaches relied on traditional brominating agents and often resulted in mixtures of regioisomers requiring laborious purification. Contemporary methods now focus on achieving high regioselectivity with minimal formation of dibrominated side products, representing a significant advancement in the field of aromatic bromination. This progress mirrors the broader trend in synthetic chemistry toward more precise control over reaction outcomes and increased atom economy.

Role in Modern Organic Synthesis and Drug Discovery

In current chemical research, 4-Bromo-3-methoxyphenol functions as a versatile building block with applications spanning from pharmaceutical intermediates to specialty materials. The compound's utility derives from its functional group compatibility and potential for further transformations. The bromine substituent serves as an excellent handle for cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig transformations, enabling the construction of complex molecular architectures.

The hydroxyl and methoxy groups provide additional sites for functionalization, allowing for the creation of diverse molecular scaffolds. In pharmaceutical development, these functionalization points facilitate the synthesis of compounds with improved pharmacokinetic properties and targeted biological activities. The importance of regioselectively brominated aromatic compounds in drug discovery continues to grow as structure-activity relationship studies reveal the influence of precise substitution patterns on therapeutic efficacy.

Pharmaceutical researchers value 4-Bromo-3-methoxyphenol particularly for developing compounds with specific receptor binding profiles, as the bromine atom can enhance binding affinity through halogen bonding interactions with target proteins. This strategic advantage has positioned the compound as a preferred starting material for various medicinal chemistry applications targeting novel therapeutic agents.

The development of efficient leaving group derivatives represents a cornerstone strategy in the functionalization of 4-bromo-3-methoxyphenol. Trifluoromethanesulfonate (triflate) derivatives have emerged as particularly valuable synthetic intermediates due to their exceptional leaving group ability and versatility in cross-coupling reactions [1] [2].

Trifluoromethanesulfonate Formation and Properties

Trifluoromethanesulfonate derivatives of 4-bromo-3-methoxyphenol are synthesized through the reaction of the phenol with trifluoromethanesulfonic anhydride in the presence of a suitable base such as 2,6-lutidine or pyridine [1] [2]. The reaction typically proceeds under mild conditions (0-40°C) with reaction times ranging from 2-6 hours, yielding the desired triflate ester in 85-95% yield [2].

The triflate group exhibits extraordinary stability as a leaving group, with triflic acid being classified as a superacid with a pKa value ranging from -5.9 to -14 in aqueous media [2]. This exceptional acidity translates to remarkable leaving group ability, making triflate derivatives superior to traditional leaving groups such as tosylate and mesylate in many synthetic applications [1] [2].

Comparative Analysis of Leaving Group Derivatives

Beyond trifluoromethanesulfonate, several other sulfonate-based leaving groups have been explored for 4-bromo-3-methoxyphenol derivatives. Tosylate derivatives are formed through treatment with tosyl chloride in the presence of pyridine or triethylamine, typically yielding 75-90% of the desired product under mild conditions (0-50°C, 2-8 hours) [3] [4]. The tosyl group functions as an excellent leaving group due to its electron-withdrawing properties and resonance stabilization [5] [4].

Mesylate derivatives offer another viable option, formed through reaction with mesyl chloride under basic conditions (0°C to room temperature, 2-4 hours) with yields ranging from 80-92% [6]. The methanesulfonate group provides comparable leaving group ability to tosylate while offering different solubility and stability profiles [6].

| Leaving Group | Formation Reagent | Typical Yield (%) | Reaction Conditions | Leaving Group Ability |

|---|---|---|---|---|

| Trifluoromethanesulfonate | Tf₂O, 2,6-lutidine | 85-95 | 0-40°C, 2-6 h | Excellent |

| Tosylate | TsCl, pyridine | 75-90 | 0-50°C, 2-8 h | Good |

| Mesylate | MsCl, base | 80-92 | 0°C-RT, 2-4 h | Good |

| Nosylate | NsCl, base | 70-85 | RT-40°C, 3-6 h | Very good |

Mechanistic Considerations in Leaving Group Formation

The formation of sulfonate esters from 4-bromo-3-methoxyphenol involves nucleophilic attack by the phenolic oxygen on the sulfur center of the sulfonyl chloride or anhydride [7]. The reaction proceeds through a concerted mechanism wherein the lone pair of electrons on the phenolic oxygen attacks the electrophilic sulfur center, simultaneously displacing the chloride ion or another sulfonate group [7].

The presence of the electron-withdrawing bromine substituent and the electron-donating methoxy group creates a unique electronic environment that influences the reactivity of the phenolic hydroxyl group. The methoxy group increases the nucleophilicity of the phenolic oxygen through resonance donation, while the bromine substituent provides additional stability to the aromatic system through its electron-withdrawing inductive effect [8] .

Synthetic Applications in Cross-Coupling Chemistry

Trifluoromethanesulfonate derivatives of 4-bromo-3-methoxyphenol serve as excellent electrophilic partners in palladium-catalyzed cross-coupling reactions. The exceptional leaving group ability of triflate enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling transformations under relatively mild conditions [10] [11].

Recent studies have demonstrated the successful conversion of aryl triflates to bromides using palladium catalysis, with brominated aryl triflates providing polyhalogenated products in good to excellent yields [10]. This methodology has been particularly valuable in the synthesis of complex aromatic compounds where selective functionalization is required [10].

The dual functionality of 4-bromo-3-methoxyphenol triflate derivatives, possessing both the reactive triflate group and the bromide substituent, enables sequential cross-coupling reactions. This approach allows for the construction of highly substituted aromatic systems through controlled, stepwise functionalization [12] [11].

Protecting Group Chemistry for Selective Modification

The strategic implementation of protecting group chemistry is essential for achieving selective modification of 4-bromo-3-methoxyphenol derivatives. The phenolic hydroxyl group requires temporary protection during various synthetic transformations to prevent unwanted side reactions and ensure regioselectivity [13] [14].

Silicon-Based Protecting Group Applications

Silicon-based protecting groups have emerged as the most versatile and widely applicable protection strategy for phenolic hydroxyl groups in 4-bromo-3-methoxyphenol derivatives. These protecting groups offer excellent stability under a wide range of reaction conditions while maintaining ease of installation and removal [13] [15] [14].

Trimethylsilyl Protection Strategy

Trimethylsilyl (TMS) groups represent the most fundamental silicon-based protecting group for phenolic hydroxyl groups. The installation of TMS groups is typically achieved using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine [15] [16]. The reaction proceeds under mild conditions (room temperature, 1-4 hours) with yields consistently exceeding 90% [15].

The TMS group forms strong silicon-oxygen bonds (approximately 452 kJ/mol) that are significantly more stable than the original phenolic O-H bond [16]. This bond strength provides excellent protection against nucleophilic attack and basic conditions, while remaining susceptible to acidic conditions and fluoride-mediated cleavage [15] [16].

Trimethylsilyl-protected 4-bromo-3-methoxyphenol derivatives demonstrate remarkable stability under organometallic conditions, including Grignard reagent formation and alkyllithium reactions [16]. This stability enables complex synthetic sequences involving strongly basic reagents that would otherwise interfere with the phenolic hydroxyl group [16].

tert-Butyldimethylsilyl Protection Strategy

The tert-butyldimethylsilyl (TBDMS) protecting group offers enhanced stability compared to TMS while maintaining selectivity in deprotection conditions. Installation of TBDMS groups utilizes tert-butyldimethylsilyl chloride in the presence of imidazole, typically in dimethylformamide or dichloromethane [13] [17].

The reaction conditions for TBDMS protection are mild (room temperature to 40°C, 2-12 hours) with yields ranging from 85-95% [13]. The increased steric bulk of the tert-butyl group provides additional stability against hydrolysis and basic conditions compared to TMS derivatives [13].

TBDMS-protected 4-bromo-3-methoxyphenol derivatives exhibit excellent stability under acidic conditions, organometallic reagents, and oxidative conditions [13]. The selective removal of TBDMS groups can be achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran or aqueous acidic conditions [13].

Triisopropylsilyl Protection Strategy

Triisopropylsilyl (TIPS) protection represents the most robust silicon-based protecting group option for phenolic hydroxyl groups. The installation requires triisopropylsilyl chloride and imidazole, typically under slightly elevated temperatures (room temperature to 60°C, 2-8 hours) [17] [18].

The TIPS group provides exceptional stability under both acidic and basic conditions, with removal requiring fluoride sources such as TBAF or hydrogen fluoride-pyridine complex [17] [18]. The yields for TIPS protection typically range from 80-92%, with the lower yields attributed to the increased steric hindrance of the triisopropyl groups [18].

TIPS-protected derivatives of 4-bromo-3-methoxyphenol demonstrate remarkable stability under harsh reaction conditions, including high-temperature reactions, strong bases, and transition metal catalysis [18]. This robustness makes TIPS protection particularly valuable for multi-step synthetic sequences requiring prolonged reaction times or harsh conditions [18].

| Silicon Protecting Group | Installation Reagent | Reaction Conditions | Typical Yield (%) | Stability Profile |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | TMSCl, pyridine | RT, 1-4 h | 90-98 | Acid/base labile |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | RT-40°C, 2-12 h | 85-95 | Acid/fluoride labile |

| Triisopropylsilyl (TIPS) | TIPSCl, imidazole | RT-60°C, 2-8 h | 80-92 | Fluoride labile |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, imidazole | RT-40°C, 4-12 h | 85-90 | Fluoride labile |

Orthogonal Deprotection Strategies

The concept of orthogonal protection involves the strategic use of multiple protecting groups that can be selectively removed under different reaction conditions without affecting other protected functional groups [19] [20]. This approach is particularly valuable in complex synthetic sequences involving 4-bromo-3-methoxyphenol derivatives where multiple functional groups require temporary protection [19].

Differential Stability Profiles

The successful implementation of orthogonal protection strategies relies on the differential stability profiles of various protecting groups. Silicon-based protecting groups offer excellent orthogonal compatibility due to their unique deprotection requirements [13] [14].

TMS groups can be selectively removed using mild acidic conditions (aqueous acetic acid, pH 4-5) or fluoride sources under conditions that leave TBDMS and TIPS groups intact [15]. This selectivity enables the controlled unmasking of phenolic hydroxyl groups in the presence of other silicon-protected functionalities [15].

TBDMS groups require stronger deprotection conditions, typically involving tetrabutylammonium fluoride in tetrahydrofuran or more concentrated acidic conditions [13]. These conditions can be employed to selectively remove TBDMS groups while preserving TIPS protection [13].

TIPS groups demonstrate the highest stability among silicon-based protecting groups, requiring hydrogen fluoride-pyridine complex or prolonged treatment with TBAF for complete removal [18]. This exceptional stability makes TIPS groups ideal for long-term protection during multi-step synthetic sequences [18].

Sequential Deprotection Protocols

The development of sequential deprotection protocols enables the controlled revelation of functional groups in a predetermined order. For 4-bromo-3-methoxyphenol derivatives bearing multiple protected hydroxyl groups, the following deprotection sequence has been established [19] [20]:

- Primary deprotection: TMS groups are removed using buffered aqueous acid (pH 4-5, room temperature, 0.5-2 hours) with yields of 95-99% [15]

- Secondary deprotection: TBDMS groups are selectively removed using TBAF in THF (room temperature to 40°C, 1-4 hours) with yields of 90-98% [13]

- Tertiary deprotection: TIPS groups are removed using HF-pyridine complex (0°C to room temperature, 2-8 hours) with yields of 85-95% [18]

This sequential approach enables the controlled functionalization of multiple hydroxyl groups in a single molecular framework, providing access to complex substitution patterns that would be difficult to achieve through direct synthesis [19] [20].

Compatibility with Cross-Coupling Chemistry

The orthogonal deprotection strategies must be compatible with the cross-coupling chemistry employed in the functionalization of the bromide substituent. Silicon-based protecting groups demonstrate excellent compatibility with palladium-catalyzed cross-coupling reactions [13] [14].

TMS and TBDMS groups remain stable under typical Suzuki-Miyaura coupling conditions (80-100°C, basic conditions, 2-8 hours), allowing for the selective functionalization of the bromide substituent while maintaining phenolic protection [11]. TIPS groups provide even greater stability under harsh cross-coupling conditions, including high-temperature Buchwald-Hartwig reactions [18].

The combination of silicon-based protection with triflate leaving group chemistry enables powerful synthetic strategies for the construction of complex aromatic systems. The protected phenolic hydroxyl group can be revealed after cross-coupling transformations, providing access to highly functionalized phenolic derivatives [10] [13].

XLogP3

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant